molecular formula C10H6F3NO2 B3041078 3-[3-(Trifluoromethoxy)phenyl]isoxazole CAS No. 260046-96-6

3-[3-(Trifluoromethoxy)phenyl]isoxazole

Cat. No.: B3041078
CAS No.: 260046-96-6
M. Wt: 229.15 g/mol
InChI Key: STSFJGNRFUHEED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Isoxazole (B147169) Core in Contemporary Organic Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the field of medicinal chemistry and organic synthesis. rsc.orgnih.gov Its unique electronic and structural features make it a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets. ipinnovative.comresearchgate.net The arrangement of heteroatoms in the isoxazole ring allows for a variety of non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition and binding to proteins. researchgate.net

The versatility of the isoxazole core is demonstrated by its presence in numerous clinically approved drugs spanning a wide range of therapeutic areas. nih.govresearchgate.net For instance, the anti-inflammatory drug valdecoxib (B1682126) and the antirheumatic agent leflunomide (B1674699) both feature the isoxazole moiety as a key structural component. ipinnovative.comijpca.org Furthermore, several β-lactamase resistant antibiotics, including cloxacillin (B1194729) and dicloxacillin, incorporate this heterocyclic system. researchgate.netresearchgate.net The broad spectrum of biological activities associated with isoxazole derivatives—including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects—underscores its profound importance in drug discovery and development. rsc.orgnih.govnih.gov

Beyond its role in medicinal chemistry, the isoxazole ring is a valuable synthetic intermediate. The relative weakness of the nitrogen-oxygen bond allows for facile ring-cleavage reactions, providing access to other important functional group arrays like β-hydroxycarbonyl compounds and γ-amino alcohols. nih.gov Synthetic chemists have developed a plethora of methods for constructing the isoxazole ring, with the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne being one of the most common and efficient strategies. nih.govillinois.edubohrium.com This synthetic tractability allows for the creation of diverse libraries of isoxazole derivatives for screening and optimization in various research applications.

Table 1: Examples of Marketed Drugs Featuring the Isoxazole Core
Drug NameTherapeutic ClassSignificance of Isoxazole Core
ValdecoxibAnti-inflammatory (COX-2 inhibitor)Central scaffold for binding to the cyclooxygenase-2 enzyme. researchgate.netijpca.org
LeflunomideAntirheumaticActive metabolite features the isoxazole ring, crucial for its immunomodulatory effects. researchgate.netijpca.org
SulfamethoxazoleAntibioticPart of the sulfonamide structure, contributing to its antibacterial properties. researchgate.net
CloxacillinAntibioticComponent of the β-lactamase resistant penicillin structure. researchgate.netresearchgate.net
RisperidoneAntipsychoticThe fused isoxazole ring system is integral to its dopamine (B1211576) and serotonin (B10506) receptor activity. mdpi.com

Role of Fluorinated Substituents in Modulating Molecular Properties of Heterocycles

The introduction of fluorine atoms or fluorine-containing groups into organic molecules is a powerful and widely used strategy in modern drug design. mdpi.comnih.gov Fluorinated substituents, such as the trifluoromethoxy (-OCF₃) group, can dramatically alter the physicochemical properties of a parent molecule, often leading to enhanced biological activity, improved metabolic stability, and better pharmacokinetic profiles. mdpi.combeilstein-journals.orgnih.gov

The trifluoromethoxy group is of particular interest due to its unique combination of electronic and steric properties. beilstein-journals.orgbohrium.com It is highly lipophilic, more so than a trifluoromethyl (-CF₃) group, which can enhance a molecule's ability to cross cellular membranes and improve its bioavailability. mdpi.comnih.gov The -OCF₃ group is also a strong electron-withdrawing group, which can significantly influence the acidity or basicity of nearby functional groups and modulate interactions with biological targets. beilstein-journals.org

One of the most significant advantages of incorporating groups like -OCF₃ is the enhancement of metabolic stability. mdpi.comresearchgate.net The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to cleavage by metabolic enzymes in the body. mdpi.com This increased stability can lead to a longer drug half-life and reduced dosage requirements. Furthermore, the trifluoromethoxy group can serve as a "bioisostere" for other chemical groups, such as a methyl or nitro group, mimicking their size and shape while offering superior physicochemical properties. nih.govnih.govresearchgate.net This allows chemists to fine-tune a molecule's properties to optimize its therapeutic potential. researchgate.net The strategic placement of fluorinated substituents on heterocyclic scaffolds like isoxazole is therefore a key tactic in the development of next-generation therapeutic agents. researchgate.net

Table 2: Comparison of Physicochemical Properties of Common Phenyl Substituents
Substituent (X)Hansch Lipophilicity Parameter (π)Hammett Constant (σp)Key Properties Conferred
-H0.000.00Baseline reference for comparison.
-CH₃0.56-0.17Slightly lipophilic, electron-donating.
-Cl0.710.23Lipophilic, electron-withdrawing.
-OCH₃-0.02-0.27Hydrophilic, electron-donating.
-CF₃0.880.54Lipophilic, strongly electron-withdrawing, metabolically stable. mdpi.com
-OCF₃1.040.35Highly lipophilic, electron-withdrawing, metabolically stable. beilstein-journals.orgnih.gov

Research Focus: 3-[3-(Trifluoromethoxy)phenyl]isoxazole as a Representative Model Compound

The compound this compound serves as an excellent conceptual model for examining the convergence of the beneficial properties of both the isoxazole core and the trifluoromethoxy substituent. While detailed experimental studies on this specific molecule are not extensively reported in publicly available literature, its structure allows for a scientifically grounded discussion of its potential attributes based on well-established chemical principles.

The architecture of this molecule consists of two primary components:

The 3-Phenylisoxazole (B85705) Scaffold: This arrangement connects the phenyl ring to the 3-position of the isoxazole heterocycle. This linkage is a common motif in pharmacologically active compounds. The isoxazole ring provides a rigid, planar anchor capable of participating in various intermolecular interactions, while the phenyl ring offers a large surface for further functionalization and potential π-stacking interactions with biological targets.

The 3-(Trifluoromethoxy) Substituent: Placing the -OCF₃ group on the meta-position (position 3) of the phenyl ring has distinct electronic consequences. As a strong electron-withdrawing group, it modifies the electron density of the aromatic ring, which in turn influences the properties of the entire molecule. beilstein-journals.org This substitution is expected to significantly increase the molecule's lipophilicity and metabolic stability, key factors for its potential use in medicinal chemistry.

The synthesis of 3-aryl isoxazoles like this model compound is typically achieved through established methodologies such as the 1,3-dipolar cycloaddition of a substituted benzonitrile (B105546) oxide with an alkyne. nih.govnih.gov By combining the known biological versatility of the isoxazole scaffold with the powerful property-modulating effects of the trifluoromethoxy group, this compound represents a class of molecules with high potential in advanced chemical research, particularly in the rational design of novel therapeutic agents.

Table 3: Structural Components of this compound and Their Contributions
Compound NameStructural ComponentAnticipated Contribution to Molecular Properties
This compoundIsoxazole CoreProvides a rigid heterocyclic scaffold; potential for hydrogen bonding and other interactions; known pharmacophore in diverse drug classes. rsc.orgresearchgate.net
Phenyl LinkerConnects the core heterocycle to the substituent; allows for potential π-stacking interactions; provides a site for substitution.
Trifluoromethoxy (-OCF₃) GroupEnhances lipophilicity, increases metabolic stability due to strong C-F bonds, and acts as a strong electron-withdrawing group. mdpi.combeilstein-journals.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-(trifluoromethoxy)phenyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)16-8-3-1-2-7(6-8)9-4-5-15-14-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSFJGNRFUHEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 3 Trifluoromethoxy Phenyl Isoxazole and Analogous Structures

Strategies for Isoxazole (B147169) Ring Construction Incorporating a Trifluoromethoxyphenyl Moiety

The formation of the isoxazole ring is a well-established field in heterocyclic chemistry. The primary methods for incorporating a 3-(trifluoromethoxy)phenyl group at the 3-position of the isoxazole ring involve 1,3-dipolar cycloaddition reactions and classical condensation reactions. researchgate.netresearchgate.net

The 1,3-dipolar cycloaddition reaction is a powerful and versatile method for constructing five-membered heterocycles, including isoxazoles. researchgate.netmdpi.comwikipedia.org The key reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkene or an alkyne. wikipedia.orgresearchgate.net For the synthesis of 3-[3-(trifluoromethoxy)phenyl]isoxazole, the critical intermediate is 3-(trifluoromethoxy)benzonitrile (B1295464) oxide.

Nitrile oxides are generally unstable and are typically generated in situ from various stable precursors. mdpi.com The choice of precursor and generation method depends on the desired reaction conditions and substrate compatibility.

From Aldoximes: The oxidative dehydrogenation of aldoximes is the most common method for generating nitrile oxides. researchgate.net 3-(Trifluoromethoxy)benzaldehyde oxime serves as the direct precursor for the required nitrile oxide. A variety of oxidizing agents can be employed for this transformation. Common reagents include sodium hypochlorite (B82951) (bleach), N-bromosuccinimide (NBS), and chloramine-T. researchgate.netmdpi.comresearchgate.net Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), are also effective and offer mild reaction conditions. mdpi.comsciforum.net Another mild approach involves the use of tert-butyl hypoiodite (B1233010) (t-BuOI), which can be generated in situ from t-BuOCl and NaI. organic-chemistry.orgresearchgate.net

From Hydroxyimidoyl Halides: Dehydrohalogenation of hydroxyimidoyl chlorides (or bromides) using a base like triethylamine (B128534) is a classical method for nitrile oxide generation. nih.gov The precursor, 3-(trifluoromethoxy)benzohydroximoyl chloride, can be prepared by chlorination of the corresponding aldoxime. This method is highly reliable for generating the nitrile oxide for subsequent cycloaddition.

From Primary Nitro Compounds: Nitrile oxides can also be formed via the dehydration of primary nitro compounds. unifi.it For instance, (3-(trifluoromethoxy)phenyl)nitromethane could theoretically be dehydrated using reagents like p-toluenesulfonic acid in the presence of a dipolarophile to yield the isoxazole product. nih.govmdpi.com

The reactivity of the generated 3-(trifluoromethoxy)benzonitrile oxide is characterized by its propensity to undergo [3+2] cycloaddition reactions or, in the absence of a suitable dipolarophile, to dimerize into a furoxan (1,2,5-oxadiazole-2-oxide). researchgate.netnih.gov The presence of the electron-withdrawing trifluoromethoxy group can influence the stability and reactivity of the nitrile oxide intermediate. researchgate.net

Table 1: Common Reagents for the Generation of Nitrile Oxides from Aldoximes
ReagentPrecursor TypeTypical ConditionsReference
Sodium Hypochlorite (NaOCl)AldoximeBiphasic (e.g., DCM/water) mdpi.com
Chloramine-TAldoximeCatalytic, various solvents researchgate.netnih.gov
Hypervalent Iodine Reagents (e.g., PIFA, PIDA)AldoximeMild, often at room temperature mdpi.comsciforum.net
tert-Butyl Hypoiodite (t-BuOI)AldoximeMild, generated in situ organic-chemistry.orgresearchgate.net
N-Bromosuccinimide (NBS)AldoximeDMF, followed by base researchgate.net
Triethylamine (Et₃N)Hydroxyimidoyl ChlorideOrganic solvent (e.g., Toluene, Et₂O) nih.govrsc.org

Once the 3-(trifluoromethoxy)benzonitrile oxide is generated in situ, it is trapped by a dipolarophile to form the heterocyclic ring. researchgate.net

Alkynes: The reaction with alkynes leads directly to the formation of the aromatic isoxazole ring. researchgate.net Terminal alkynes (e.g., phenylacetylene, 1-hexyne) react to form 3,5-disubstituted isoxazoles. sciforum.netnih.gov Symmetrically substituted internal alkynes can also be used, leading to 3,4,5-trisubstituted isoxazoles. The reaction with acetylene (B1199291) itself would yield this compound.

Alkenes: Cycloaddition with alkenes produces 2-isoxazolines (4,5-dihydroisoxazoles), which can be subsequently oxidized to the corresponding isoxazole if required. organic-chemistry.orgnih.gov The choice of alkene can range from simple terminal alkenes like styrene (B11656) to more complex, functionalized systems. researchgate.netnih.gov

The scope of the reaction is broad, accommodating a wide variety of functional groups on both the nitrile oxide precursor and the dipolarophile. researchgate.netnih.gov Solid-phase synthesis approaches have also been developed, where the alkyne or alkene dipolarophile is attached to a resin, allowing for the parallel synthesis of isoxazole libraries. nih.govresearchgate.net

Table 2: Examples of Dipolarophiles in Isoxazole Synthesis
Dipolarophile TypeExampleProductReference
Terminal AlkynePhenylacetylene3-Aryl-5-phenylisoxazole rsc.org
Terminal Alkyne1-Ethynyl-2-fluorobenzene3-Aryl-5-(2-fluorophenyl)isoxazole sciforum.net
Alkyl AlkyneCyclopentylacetylene5-Cyclopentyl-3-(trifluoromethyl)isoxazole rsc.org
Terminal AlkeneStyrene3-Aryl-5-phenyl-2-isoxazoline organic-chemistry.org
Enone4-(Furan-2-yl)but-3-en-2-oneSubstituted 2-isoxazoline researchgate.net

A significant aspect of the 1,3-dipolar cycloaddition is regioselectivity—the orientation of the dipole relative to the dipolarophile. In the reaction of an aryl nitrile oxide with a terminal alkyne, two regioisomers can potentially form: the 3,5-disubstituted and the 3,4-disubstituted isoxazole.

Under typical thermal conditions, the reaction is highly regioselective, predominantly yielding the 3,5-disubstituted isomer. mdpi.com This selectivity is governed by both steric and electronic factors, which can be explained by Frontier Molecular Orbital (FMO) theory. The trifluoromethoxy group, being strongly electron-withdrawing, influences the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the nitrile oxide. The preferred regiochemistry arises from the orbital interaction that leads to the lower energy transition state. Generally, the major isomer results from the interaction of the HOMO of one component with the LUMO of the other, where the largest orbital coefficients align. nih.gov

For the 3-(trifluoromethoxy)benzonitrile oxide reacting with a terminal alkyne, the formation of the 3,5-disubstituted product is favored. However, achieving the alternative 3,4-regioisomer is challenging and often requires specific strategies. mdpi.com One approach involves the use of alkenes or alkynes bearing a leaving group, which can direct the cycloaddition before elimination to yield the final product. nih.govrsc.org Another strategy is the use of specific transition metal catalysts, such as ruthenium complexes, which can reverse the common regioselectivity. mdpi.com

While many 1,3-dipolar cycloadditions proceed thermally, catalysis can offer significant advantages, including milder reaction conditions, improved yields, and enhanced control over selectivity.

Transition Metal-Mediated:

Copper (Cu): Copper(I) catalysis, famously used in the Azide-Alkyne "Click" Cycloaddition, has been adapted for nitrile oxide reactions. Copper catalysts can facilitate the reaction between terminal alkynes and nitrile oxides, often under mild, solvent-free, or aqueous conditions. nih.govnih.gov For example, a recyclable Cu/Al₂O₃ nanocomposite has been used to catalyze the reaction between hydroxyimidoyl chlorides and terminal alkynes under ball-milling conditions. nih.gov

Ruthenium (Ru): Ruthenium(II) catalysts have been shown to be effective in controlling the regioselectivity of the cycloaddition, enabling the synthesis of 3,4,5-trisubstituted isoxazoles from non-terminal alkynes and even promoting the formation of the less-favored 3,4-disubstituted regioisomer. mdpi.comnih.gov

Palladium (Pd): Palladium catalysts have been employed for the intramolecular cyclization of alkynes and aldoximes to produce 3,4,5-trisubstituted isoxazoles. nih.gov

Metal-Free Strategies: A significant number of syntheses are performed without transition metals. These methods rely on the in situ generation of the nitrile oxide using stoichiometric reagents. As previously mentioned, oxidants like chloramine-T or hypervalent iodine compounds, or bases like triethylamine, are used to initiate the reaction, which then proceeds as a thermal cycloaddition. wikipedia.orgresearchgate.netsciforum.net These methods are attractive due to their operational simplicity and avoidance of potentially toxic metal catalysts. sciforum.net

An alternative and classical route to isoxazoles is the condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). elsevierpure.comresearchgate.net This method builds the ring from a three-carbon component and a nitrogen-oxygen source.

To synthesize this compound using this approach, the required precursor would be a β-diketone, β-ketoester, or β-ketoamide bearing the 3-(trifluoromethoxy)phenyl group. For example, the reaction of 1-[3-(trifluoromethoxy)phenyl]-1,3-butanedione with hydroxylamine hydrochloride would lead to the formation of the isoxazole ring. elsevierpure.com The reaction proceeds via initial formation of an oxime, followed by cyclization and dehydration to afford the aromatic heterocycle. This method offers excellent control over the substitution pattern, as the positions of the substituents are predetermined by the structure of the 1,3-dicarbonyl starting material. Studies have shown that the reaction of trifluoromethylated 1,3-diones with hydroxylamine can be highly regioselective, yielding specific isoxazole isomers. nih.govelsevierpure.com

Cycloisomerization Approaches for Isoxazole Ring Assembly

Cycloisomerization reactions provide a direct method for constructing the isoxazole ring from acyclic precursors. Gold-catalyzed and electrophile-mediated strategies are particularly prominent.

One effective method is the gold(III)-catalyzed cycloisomerization of α,β-acetylenic oximes. thieme-connect.comorganic-chemistry.org This approach allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles under mild conditions with good to excellent yields. thieme-connect.comorganic-chemistry.orgresearchgate.net The reaction mechanism involves the π-activation of the alkyne by the gold catalyst, which facilitates a 5-endo-dig cyclization of the oxime nitrogen onto the activated triple bond, followed by protodeauration to yield the aromatic isoxazole ring. thieme-connect.com This method is versatile and tolerates a range of substituents on the acetylenic oxime precursor. researchgate.net

Another powerful strategy is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.govacs.orgorganic-chemistry.org This reaction proceeds under mild conditions using various electrophiles such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂). organic-chemistry.orgacs.org The use of ICl has been shown to be particularly efficient, providing 4-iodoisoxazoles in high yields. nih.govorganic-chemistry.org These 4-halo-isoxazole products are highly valuable synthetic intermediates, primed for further functionalization through cross-coupling reactions. nih.govorganic-chemistry.org The process involves the reaction of the oxime nitrogen with the electrophile-activated alkyne, leading to the formation of the heterocyclic ring.

Table 1: Comparison of Cycloisomerization Approaches for Isoxazole Synthesis
MethodPrecursorKey Reagent/CatalystProduct TypeKey Advantages
Gold-Catalyzed Cycloisomerizationα,β-Acetylenic OximesAuCl₃3,5-Disubstituted IsoxazolesMild conditions, high yields, good regioselectivity. thieme-connect.comorganic-chemistry.org
Electrophilic Cyclization2-Alkyn-1-one O-methyl OximesICl, I₂, Br₂4-Halo-3,5-disubstituted IsoxazolesForms versatile halo-intermediates, mild conditions. nih.govorganic-chemistry.org

Functionalization and Derivatization of the this compound Scaffold

Once the core scaffold is synthesized, its peripheral functionalization allows for the exploration of structure-activity relationships and the development of new chemical entities.

Direct Functionalization Strategies: C-H Activation and Direct Halogenation

Direct functionalization avoids the need for pre-functionalized starting materials, offering a more atom-economical approach. The isoxazole ring can be activated for functionalization by introducing a potent electron-withdrawing group. For instance, the introduction of a triflyl (SO₂CF₃) group at the 4-position of the isoxazole ring activates the 5-position towards nucleophilic attack. nih.gov This strategy has been successfully employed for the diastereoselective trifluoromethylation and subsequent halogenation of the isoxazole scaffold, yielding highly functionalized isoxazoline (B3343090) derivatives. nih.govnih.gov

Palladium-catalyzed direct C-H arylation represents another key strategy, enabling the formation of C-C bonds directly on the heterocycle. nih.gov Research has demonstrated that the C-H bond at the 5-position of 3-substituted isoxazoles can be selectively activated and coupled with aryl iodides to furnish 5-arylisoxazoles in moderate to good yields. nih.govresearchgate.net This transformation typically employs a palladium catalyst with a suitable ligand, such as 1,2-bis(diphenylphosphino)benzene (B85067) (DPPBz), and a silver salt activator. researchgate.net

Cross-Coupling Reactions for Peripheral Functionalization (e.g., Negishi Coupling, C-H Arylation)

Cross-coupling reactions are indispensable tools for elaborating the isoxazole scaffold. The 4-iodoisoxazoles synthesized via electrophilic cyclization are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. nih.govorganic-chemistry.org These reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings, allow for the introduction of aryl, alkynyl, and vinyl groups, respectively, at the 4-position of the isoxazole ring. organic-chemistry.org This versatility provides a powerful platform for creating libraries of highly substituted isoxazoles. nih.gov While specific examples for Negishi coupling on this exact scaffold are less detailed in the provided context, the reactivity of iodo-isoxazoles strongly suggests their suitability for such transformations.

Direct C-H arylation, as mentioned previously, is also a form of cross-coupling that bypasses the need for halogenation of the isoxazole ring, directly coupling a C-H bond with a coupling partner. nih.govresearchgate.net

Multi-Component Reactions for Accessing Diversified Isoxazole Scaffolds

Multi-component reactions (MCRs) offer significant advantages in terms of efficiency and molecular diversity by combining three or more reactants in a single synthetic operation. One-pot, three-component procedures have been developed for the synthesis of 3,5-disubstituted isoxazoles from readily available starting materials like acid chlorides, terminal alkynes, and hydroxylamine hydrochloride. clockss.org These reactions often proceed through a tandem sequence, such as a Sonogashira coupling to form an α,β-unsaturated ynone intermediate, which then undergoes in situ cyclocondensation with hydroxylamine to yield the isoxazole product. clockss.org Such methods provide a rapid and efficient route to a wide array of isoxazole derivatives. acs.orgrsc.org

Table 2: Selected Functionalization Strategies for the Isoxazole Scaffold
Reaction TypePosition FunctionalizedMethodologyTypical Reagents
Direct C-H ArylationC5-positionPalladium-catalyzed activation of C-H bond.PdCl₂(MeCN)₂, DPPBz, AgF, Aryl iodide. researchgate.net
Cross-Coupling (Suzuki-Miyaura)C4-positionPalladium-catalyzed coupling of a halo-isoxazole.4-Iodoisoxazole, Arylboronic acid, Pd catalyst. organic-chemistry.org
Multi-Component ReactionC3 and C5 positionsOne-pot coupling-cyclocondensation sequence.Acid chloride, Terminal alkyne, Hydroxylamine HCl, Pd/Cu catalyst. clockss.org

Green Chemistry Principles Applied to the Synthesis of Trifluoromethoxyphenyl Isoxazoles

The application of green chemistry principles is crucial for developing sustainable synthetic processes. For isoxazole synthesis, this often involves minimizing hazardous waste, reducing energy consumption, and using environmentally benign solvents and catalysts.

Microwave-Assisted Synthetic Routes

Microwave irradiation has emerged as a powerful tool in green organic synthesis. abap.co.insemanticscholar.org Compared to conventional heating, microwave-assisted synthesis can dramatically reduce reaction times, improve product yields, and enhance selectivity. abap.co.inmdpi.com This technology has been successfully applied to various reactions for isoxazole synthesis, including 1,3-dipolar cycloadditions and multi-component reactions. semanticscholar.orgresearchgate.net The rapid, uniform heating provided by microwaves can accelerate slow or challenging reactions, often leading to cleaner product formation and simplifying purification. abap.co.in For example, the synthesis of phenylisoxazole derivatives via metal-free, microwave-assisted 1,3-dipolar cycloaddition has been shown to be highly efficient. researchgate.net

Ultrasonication in Isoxazole Synthesis

The application of ultrasonic irradiation in organic synthesis, known as sonochemistry, has emerged as a powerful tool for accelerating chemical reactions and improving yields. mdpi.compreprints.org In the context of isoxazole synthesis, ultrasound promotes reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This phenomenon generates localized hot spots with extreme temperatures and pressures, leading to enhanced reaction rates and efficiencies. mdpi.com

The advantages of ultrasound-assisted isoxazole synthesis are numerous and well-documented. Compared to conventional heating methods, sonication typically results in significantly shorter reaction times, higher product yields, reduced impurity formation, and milder reaction conditions. mdpi.comresearchgate.net This technique facilitates various reaction types, including multi-component reactions (MCRs), 1,3-dipolar cycloadditions, and cyclization reactions, which are fundamental to the construction of the isoxazole ring. mdpi.compreprints.orgnih.gov For instance, ultrasound has been successfully applied to one-pot, three-component reactions to generate isoxazole derivatives, simplifying procedures and post-reaction work-ups. mdpi.com The technology is particularly effective for reactions that are sluggish under silent (non-irradiated) conditions, sometimes enabling transformations that would not otherwise occur. researchgate.net

Research has demonstrated the broad applicability of this technique. For example, a one-pot Mannich-type reaction for synthesizing 1-[(5-methylisoxazol-3-yl)amino]-1-(fluorophenyl)methanephosphonate derivatives saw yields increase from 57.2–71.6% under traditional heating to 77.6–91.2% with ultrasound, while the reaction time was reduced from 5 hours to 1 hour. mdpi.com Similarly, the synthesis of 3-methyl-4-aromatic methylene (B1212753) isoxazole-5(4H)-ketones under ultrasonic irradiation (300 W) at 50 °C yielded products in 82-96% within 30-45 minutes, a significant improvement over conventional heating which gave 66-79% yields in 70-90 minutes. mdpi.com These findings underscore the potential of sonochemistry to revolutionize the synthesis of isoxazole-based molecules, making it a more sustainable and efficient process. mdpi.compreprints.org

ReactantsCatalyst/ConditionsSolventTimeYield (%)Ref.
Aldehydes, Hydroxylamine hydrochloride, Alkynes-sulfonamidesCeric ammonium (B1175870) nitrate (B79036) (CAN), rt, UltrasoundH₂O/Acetonitrile (2:1)Not SpecifiedHigh Yields mdpi.com
Aromatic aldehydes, Ethyl acetoacetate, Hydroxylamine hydrochlorideVitamin B₁, 20 °C, UltrasoundH₂O30 min84–94% mdpi.compreprints.org
Aromatic aldehydes, Hydroxylamine hydrochloride, β-ketoestersFe₃O₄@MAP-SO₃H, UltrasoundEthanol/H₂O (1:3)Not SpecifiedHigh Yields mdpi.compreprints.org
Aldehydes, Hydroxylamine hydrochloride, DipolarophilesKI/Oxone, UltrasoundH₂ONot SpecifiedGood to High Yields mdpi.compreprints.org
Aromatic aldehydes, Hydroxylamine hydrochloride, Sulfonyl chloride, Propargyl alcohol/amineSodium dichloroisocyanurate (NaDCC), 47 kHz Ultrasound, rtH₂O20–28 min72–89% mdpi.comresearchgate.net

Utilization of Environmentally Benign Solvents (e.g., Water, Deep Eutectic Solvents, Ionic Liquids)

The push towards green chemistry has highlighted the critical role of solvents in chemical synthesis. researchgate.net Traditional reliance on volatile organic compounds (VOCs) is being challenged by the adoption of safer, more sustainable alternatives. connectjournals.com For the synthesis of isoxazoles, water, deep eutectic solvents (DESs), and ionic liquids (ILs) have proven to be excellent green media. mdpi.comresearchgate.netnih.gov

Water As a reaction medium, water is inexpensive, non-toxic, non-flammable, and environmentally friendly. mdpi.comscielo.br Its use aligns perfectly with the principles of green chemistry. mdpi.com Numerous syntheses of heterocyclic compounds, including isoxazoles, have been successfully performed in aqueous media. mdpi.comnih.gov For example, 5-arylisoxazole derivatives have been synthesized in high yields by reacting 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water at 50 °C without any catalyst. mdpi.comnih.gov This method offers advantages such as mild reaction conditions, simple work-up procedures, and high yields. mdpi.com The synthesis of 3,4,5-trisubstituted isoxazoles has also been achieved in an aqueous medium at room temperature via a [3+2]-cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds, providing a rapid and eco-friendly route to these important structures. nih.gov

Deep Eutectic Solvents (DESs) Deep eutectic solvents are mixtures of two or more components, typically a hydrogen bond acceptor (like a halide salt) and a hydrogen bond donor, which form a eutectic mixture with a melting point lower than that of the individual components. researchgate.netacs.org DESs, such as those formed from choline (B1196258) chloride and urea (B33335) or glycerol, are attractive green solvents due to their low cost, low toxicity, biodegradability, and recyclability. connectjournals.comresearchgate.netacs.org They have been successfully employed in the one-pot, three-step synthesis of 3,5-disubstituted isoxazoles and isoxazolines. acs.org The DES medium can stabilize reactive intermediates, such as nitrile oxides, through its ionic environment and hydrogen-bonding network, thereby enhancing reactivity. acs.org A key advantage is the potential for recycling the DES for several cycles without a significant drop in reaction yield, making the process more cost-effective and sustainable. acs.orgacs.org

Ionic Liquids (ILs) Ionic liquids are salts with low melting points that exist as liquids at or near room temperature. iosrjournals.org They are characterized by negligible vapor pressure, high thermal stability, and non-flammability, making them desirable green alternatives to conventional organic solvents. scielo.briosrjournals.orgscielo.br Imidazolium-based ILs, in particular, have been used as effective catalysts and/or solvents in multicomponent reactions to synthesize isoxazole derivatives, often providing high yields and selectivity in shorter reaction times. scielo.brscielo.br For instance, the reaction of β-diketones with hydroxylamine has been carried out in butylmethylimidazolium (B1222432) salts ([BMIM]X) to produce isoxazoles in excellent yields. nih.gov The use of an acidic ionic liquid has been shown to catalyze the synthesis of isoxazol-5(4H)-one derivatives, achieving yields as high as 96%. scielo.br

Solvent TypeReactantsConditionsYield (%)Key AdvantagesRef.
Water3-(Dimethylamino)-1-arylprop-2-en-1-ones, Hydroxylamine hydrochloride50 °C, 2 h, Catalyst-freeHighEnvironmentally benign, easy work-up, mild conditions mdpi.com
WaterHydroximoyl chlorides, 1,3-Diketones/β-ketoestersDIPEA, rt, 1-2 hUp to 96%Fast, environmentally friendly, mild conditions nih.gov
Deep Eutectic Solvent (Choline chloride:urea)Aldehydes, Hydroxylamine hydrochloride, AlkynesOne-pot, three-step reactionGoodRecyclable solvent, avoids volatile organic compounds researchgate.netacs.org
Deep Eutectic Solvent (Choline chloride:glycerol)Pyrazole aldehyde oxime, N-chlorosuccinimide, Propargyl alcohol2 h85%Avoids toxic catalysts and volatile solvents connectjournals.com
Ionic Liquid ([MAI.Cl])Benzaldehyde, Ethyl acetoacetate, Hydroxylamine hydrochloride80 °C, 30 minUp to 96%Catalytic role, high yield, short reaction time scielo.br

Mechanistic Investigations and Reaction Pathways of 3 3 Trifluoromethoxy Phenyl Isoxazole

Elucidation of Reaction Mechanisms in Isoxazole (B147169) Formation (e.g., Concerted vs. Stepwise)

The most prevalent and versatile method for synthesizing the isoxazole core is the 1,3-dipolar cycloaddition, also known as a [3+2] cycloaddition reaction. nih.govrsc.org This reaction typically involves the combination of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile). rsc.orgnih.gov For the synthesis of 3-[3-(trifluoromethoxy)phenyl]isoxazole, this would involve the reaction of 3-(trifluoromethoxy)benzonitrile (B1295464) oxide with acetylene (B1199291).

Two primary mechanisms have been proposed for this transformation: a concerted pericyclic pathway and a stepwise pathway involving a diradical intermediate. nih.govrsc.org

Concerted Mechanism: The concerted pathway is widely accepted for most 1,3-dipolar cycloadditions. nih.gov It involves a single, high-energy transition state where the new carbon-carbon and carbon-oxygen bonds are formed simultaneously. quora.com This pericyclic reaction is characterized by its stereospecificity and is often favored according to frontier molecular orbital theory. nih.gov Computational studies, including Density Functional Theory (DFT) calculations, have supported this mechanism by demonstrating a lower activation energy barrier compared to the stepwise alternative in many systems. organic-chemistry.org

Stepwise Mechanism: Alternatively, a stepwise mechanism proceeds through the formation of a diradical intermediate. nih.govrsc.org This pathway involves the initial formation of a single bond between the dipole and dipolarophile, generating an intermediate that subsequently cyclizes to form the isoxazole ring. quora.com While generally considered less common, this stepwise radical-mediated mechanism has gained support in specific contexts, such as electrochemical syntheses where kinetic modeling and DFT analyses indicate that the stepwise path has a significantly lower energy barrier than the concerted [3+2] cycloaddition. nih.gov The reactivity of the dipolarophile can also influence the mechanism; for instance, highly reactive antiaromatic systems may promote a stepwise diradical pathway that can compete with the concerted one. researchgate.net

Table 1: Comparison of Concerted and Stepwise Mechanisms in Isoxazole Formation

Feature Concerted Mechanism Stepwise Mechanism
Number of Steps One step quora.com Two or more steps quora.com
Intermediates No intermediate, only a transition state quora.com Formation of a diradical or zwitterionic intermediate nih.govnih.gov
Stereochemistry Stereospecific Loss of stereochemistry is possible
Energetics Single energy barrier Multiple transition states and intermediates nih.gov
Prevalence Generally accepted for thermal 1,3-dipolar cycloadditions nih.gov Favored in specific cases, such as photochemical or electrochemical reactions nih.gov

Characterization of Radical Pathway Intermediates and Cascade Reactions

Beyond traditional cycloadditions, isoxazole synthesis can be achieved through radical pathways and one-pot cascade reactions. nih.gov These methods often provide efficient access to complex substituted isoxazoles from simple precursors.

Cascade reactions involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next. nih.gov For instance, a one-pot cascade reaction for synthesizing polysubstituted isoxazoles can be initiated by reacting an aromatic aldehyde with ethyl nitroacetate (B1208598) under ultrasonication. nih.gov

Radical-mediated pathways are crucial in many modern synthetic methods. The generation of radical intermediates can be initiated by thermal homolysis of reagents like tert-butyl nitrite (B80452) (TBN), which decomposes into t-BuO and NO radicals. nih.gov These radicals can then trigger a cascade leading to the formation of a nitrile oxide intermediate, which undergoes intramolecular cycloaddition. nih.gov The involvement of a radical pathway is often confirmed through control experiments, such as the addition of a radical scavenger like 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO), which quenches the reaction. nih.gov

Electrochemical methods also provide a green and efficient route to isoxazolines (the dihydro derivatives of isoxazoles) via a stepwise, radical-mediated mechanism. nih.gov Similarly, visible-light-mediated copper(II)-catalyzed reactions can generate α-nitro radicals from nitroalkanes, which act as key intermediates in a formal [3+2] cycloaddition with alkynes to form isoxazoles. researchgate.net The characterization of these transient radical intermediates can be challenging, but their existence is often inferred from mechanistic probes and supported by mass spectrometry and computational studies. nih.gov

Table 2: Examples of Cascade Reactions for Isoxazole Synthesis

Reactants Reagents/Conditions Key Steps
α-Azido acrylates, Aromatic oximes Mild, metal-free conditions 1,3-dipolar cycloaddition organic-chemistry.org
Propargyl-substituted methyl azaarenes tert-butyl nitrite (TBN) Radical initiation, nitration, annulation, intramolecular cycloaddition nih.gov
Aromatic aldehyde, Ethyl nitroacetate DABCO, Ultrasonication Knoevenagel condensation, Michael addition, cyclization, dehydration nih.gov
α,β-Unsaturated carbonyls CF₃SO₂Na, tBuONO Trifluoromethyloximation, cyclization, elimination organic-chemistry.org

Photochemical Transformations and Rearrangements of the Isoxazole Ring

The isoxazole ring is known for its rich photochemistry, primarily driven by the labile N-O bond, which can undergo homolysis upon irradiation with UV light. nih.govacs.org This photoreactivity allows for skeletal rearrangements and transformations into other heterocyclic systems, providing a powerful tool for synthetic chemistry. acs.org The intrinsic photochemistry of isoxazoles can even be harnessed for applications like photo-crosslinking in chemical biology. nih.govbiorxiv.org

One of the most extensively studied photochemical reactions of isoxazoles is their isomerization to oxazoles. acs.orgnih.gov This transformation is typically initiated by UV irradiation (e.g., at 254 nm), which promotes the homolytic cleavage of the weak N-O bond. nih.govnih.gov This process is believed to proceed through several key intermediates as outlined below:

N-O Bond Homolysis: The initial step is the cleavage of the N-O bond, forming a diradical species.

Formation of Acyl Azirine: The diradical rapidly rearranges to a highly strained acyl azirine intermediate. acs.orgnih.gov

Rearrangement to Oxazole (B20620): The acyl azirine can then undergo further rearrangement to yield the more stable oxazole isomer. researchgate.netnih.gov

In addition to oxazoles, another class of highly reactive intermediates, ketenimines, can be generated through this photochemical rearrangement. nih.gov While often elusive and only observed spectroscopically, recent advancements in continuous flow photochemical reactor technology have enabled the isolation of ketenimines bearing electron-withdrawing groups. acs.orgnih.gov These isolated ketenimines are valuable synthetic building blocks, capable of being converted into other pharmaceutically relevant heterocycles like pyrazoles. nih.gov The outcome of the photoreaction—whether it yields an oxazole or a ketenimine—can depend on the substitution pattern of the starting isoxazole. researchgate.net

Table 3: Intermediates and Products in Isoxazole Photochemistry

Starting Material Conditions Key Intermediates Major Products
Di- or trisubstituted Isoxazole UV irradiation (e.g., 254 nm) Diradical, Acyl azirine acs.orgnih.gov Oxazole nih.govresearchgate.net
Trisubstituted Isoxazole (with EWGs) UV irradiation, Flow reactor Diradical, Acyl azirine Ketenimine acs.orgnih.gov

The trifluoromethoxy (-OCF₃) group on the phenyl ring of this compound is expected to significantly modulate its photoreactivity. The -OCF₃ group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms, and it also increases the molecule's lipophilicity. mdpi.com

The electronic effects of the trifluoromethoxy group can influence the photochemical pathway in several ways:

Stabilization of Intermediates: Electron-withdrawing groups have been shown to be important for the successful generation and isolation of ketenimine intermediates from isoxazole photolysis. acs.orgnih.gov The strong electron-withdrawing nature of the 3-(trifluoromethoxy)phenyl moiety could therefore stabilize the ketenimine intermediate, potentially favoring this pathway over the formation of the corresponding oxazole.

Modification of Absorption Spectra: Substituents on the aromatic rings of isoxazoles can alter their UV-visible absorption spectra. acs.org The trifluoromethoxy group may cause a shift in the maximum absorbance wavelength (λmax), which would, in turn, affect the efficiency of the photochemical reaction at a given wavelength of light.

Table 4: Properties of Fluorinated Substituents and Their Potential Electronic Impact

Property Trifluoromethyl (-CF₃) Trifluoromethoxy (-OCF₃)
Electronic Effect Strongly electron-withdrawing Strongly electron-withdrawing mdpi.com
Lipophilicity High High mdpi.com
Metabolic Stability Increases metabolic stability Increases metabolic stability mdpi.com
Potential Impact on Photoreactivity May stabilize electron-deficient intermediates Likely to stabilize ketenimine intermediates; may alter UV absorption spectrum acs.orgnih.gov

Ring-Opening and Transposition Reactions of Isoxazoles

The isoxazole ring, despite its aromatic character, can be cleaved under various conditions, making it a versatile synthetic intermediate. researchgate.net This reactivity allows isoxazoles to serve as stable precursors or "masked" forms of other valuable difunctionalized compounds, such as γ-amino alcohols, β-hydroxy ketones, and α,β-unsaturated ketones. researchgate.netnih.gov

Ring-opening can be initiated by various means, including:

Base-Mediated Reactions: In the presence of a base, the isoxazole ring can open. For example, treatment with a base in the presence of an aromatic aldehyde can lead to a ring transformation, yielding products like 3,5-dicyano-4H-pyran-2-amines or N-arylidenefuran-2-amines. rsc.org

Reductive Cleavage: Catalytic hydrogenation (e.g., using H₂/Raney Ni) is a classic method for the reductive cleavage of the N-O bond, which is a key step in unmasking the underlying functionality.

Photochemical Opening: As discussed previously, UV light can induce N-O bond cleavage, which is the initial step in many ring-opening and rearrangement reactions. nih.gov

Electrophilic Attack: Treatment with an electrophilic fluorinating agent like Selectfluor® can induce a ring-opening fluorination, leading to the formation of α-fluorocyanoketones. researchgate.net

Ring transposition reactions involve the rearrangement of the atoms within the heterocyclic ring. A notable example is the Boulton–Katritzky rearrangement, which can be an initial step in the conversion of an isoxazole to an oxazole under certain basic conditions. rsc.org This is distinct from the photochemical pathway and involves a different set of intermediates. rsc.org Transition metals can also catalyze ring-opening and cascade reactions, further expanding the synthetic utility of the isoxazole core. researchgate.net

Table 5: Selected Ring-Opening and Transposition Reactions of Isoxazoles

Reaction Type Reagents/Conditions Resulting Products/Intermediates
Ring Transformation Base, Aromatic aldehyde Furans, Pyrans rsc.org
Ring-Opening Fluorination Selectfluor® α-Fluorocyanoketones researchgate.net
Base-Induced Rearrangement Cs₂CO₃, THF Oxazoles (via Boulton–Katritzky and Neber rearrangements) rsc.org
Reductive Cleavage H₂, Raney Ni γ-Amino alcohols, β-hydroxy ketones
Photochemical Rearrangement UV Light Oxazoles, Ketenimines acs.orgnih.gov

Advanced Spectroscopic Characterization of 3 3 Trifluoromethoxy Phenyl Isoxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of magnetically active nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Proton (¹H) NMR: The ¹H NMR spectrum of 3-[3-(trifluoromethoxy)phenyl]isoxazole derivatives provides key information about the protons on both the isoxazole (B147169) and phenyl rings. For instance, in related 3-phenylisoxazole (B85705) structures, the proton at the C4 position of the isoxazole ring typically appears as a sharp singlet. In one study of a 3-[3-(trifluoromethoxy)phenyl] derivative, this C4-H proton was observed at approximately δ 6.80 ppm. The aromatic protons of the 3-(trifluoromethoxy)phenyl group are expected to appear in the range of δ 7.2-8.0 ppm, with their specific chemical shifts and coupling patterns dictated by the substitution pattern.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the isoxazole ring (C3, C4, and C5) exhibit characteristic chemical shifts. The C3 and C5 carbons, being adjacent to heteroatoms, are typically deshielded and appear at lower fields (e.g., ~160-170 ppm) compared to the C4 carbon. The carbon of the trifluoromethoxy group (-OCF₃) is expected to show a quartet due to coupling with the three fluorine atoms, with a chemical shift around 120 ppm. The phenyl carbons will resonate in the typical aromatic region of ~115-150 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
Isoxazole H-4 ~6.8 ~100-105 Typically a singlet.
Isoxazole C-3 - ~160-165 Attached to the phenyl ring.
Isoxazole C-5 - ~165-170 May vary with substitution.
Phenyl H 7.2 - 8.0 - Complex multiplet.
Phenyl C - ~115-135 Aromatic carbons.
Phenyl C-O - ~148-150 Carbon attached to -OCF₃.

Fluorine-19 (¹⁹F) NMR for Trifluoromethoxy Group Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds. For the trifluoromethoxy (-OCF₃) group, a single, sharp resonance is expected in the ¹⁹F NMR spectrum, as all three fluorine atoms are chemically equivalent. The chemical shift of the -OCF₃ group is typically observed in the range of δ -58 to -60 ppm. This distinct signal provides unambiguous confirmation of the presence of the trifluoromethoxy moiety and can be used to assess the purity of the compound.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in assigning the signals of the coupled protons within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons, such as the isoxazole C4 and the CH groups of the phenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons (typically over 2-3 bonds). This is crucial for connecting different fragments of the molecule. For example, correlations would be expected between the isoxazole H4 proton and the C3 and C5 carbons of the isoxazole ring, as well as the quaternary carbon of the phenyl ring attached at C3.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₆F₃NO₂), the expected exact mass would be approximately 229.035 g/mol . The high-resolution mass spectrum (HRMS) would confirm the elemental formula.

The fragmentation pattern in electron ionization (EI-MS) would likely involve the cleavage of the isoxazole ring and the loss of the trifluoromethoxy group. Key fragments might include the [M-OCF₃]⁺ ion and ions corresponding to the 3-(trifluoromethoxy)phenyl cation and the isoxazole ring fragments.

Interactive Data Table: Expected Mass Spectrometry Data

Technique Expected m/z Fragment
ESI-MS (HRMS) ~230.042 [M+H]⁺ Molecular Ion
EI-MS ~229 [M]⁺ Molecular Ion
~145 [C₇H₄O]⁺ (Phenyl fragment)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies. For this compound, the IR spectrum would exhibit characteristic absorption bands.

Interactive Data Table: Characteristic IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Vibration Type
Aromatic C-H 3050-3150 Stretching
C=N (isoxazole) 1600-1620 Stretching
C=C (aromatic & isoxazole) 1450-1580 Stretching
C-F (in -OCF₃) 1050-1250 Strong, stretching
C-O-C (ether linkage) 1150-1260 Asymmetric stretching

The strong absorption bands associated with the C-F and C-O-C stretching of the trifluoromethoxy group are particularly diagnostic for this class of compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation. Isoxazole derivatives typically exhibit absorption maxima (λ_max) in the UV region. The spectrum of this compound is expected to show absorptions corresponding to π→π* transitions within the conjugated system formed by the phenyl and isoxazole rings. Studies on similar isoxazole derivatives show absorption maxima in the range of 250-300 nm. nih.gov The exact position of λ_max and the molar absorptivity (ε) would be influenced by the solvent polarity.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This powerful analytical method provides precise information on bond lengths, bond angles, and torsion angles, thereby offering a definitive proof of molecular structure. For derivatives of this compound, single-crystal X-ray diffraction analysis is instrumental in elucidating the precise spatial orientation of the trifluoromethoxy-substituted phenyl ring relative to the isoxazole core, as well as confirming the substitution pattern on the heterocyclic ring.

The insights gained from X-ray crystallography extend beyond simple structural confirmation. The data allows for a detailed analysis of the crystal packing, revealing the nature and geometry of intermolecular interactions that govern the solid-state architecture. These interactions can include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. Understanding these forces is crucial as they can influence the compound's physical properties, such as melting point, solubility, and polymorphism.

For example, the crystal structure of 3,5-bis(4-fluorophenyl)isoxazole, which has been determined, shows the molecule crystallizes in a monoclinic system. nih.gov In this particular structure, the two terminal benzene (B151609) rings form a dihedral angle of 47.39 (2)° with each other, and the isoxazole ring is disordered. nih.gov Similarly, the analysis of 3-difluoromethyl-5-[4-(trifluoromethyl)phenyl]isoxazole reveals a layer structure in the crystal held together by a combination of C—H⋯O, C—H⋯N, and C—H⋯F hydrogen bonds, along with weak π–π interactions. iucr.orgresearchgate.net

A study of 3-[4-(trifluoromethyl)phenyl]-3a,4,8,8a-tetrahydro-6H- iucr.orgresearchgate.netdioxepino[5,6-d] nih.goviucr.orgoxazole (B20620) found that it crystallizes in the monoclinic crystal system with the noncentrosymmetric space group P 1 21/n 1. ejournal.by In another case, the crystal structure of 3-phenyl-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole-3a-carbonitrile was also found to be monoclinic with a space group of P21/c. derpharmachemica.com The isoxazole ring in this structure adopts an envelope conformation. derpharmachemica.com

These examples underscore the power of X-ray crystallography to provide a detailed and definitive picture of the solid-state structure of isoxazole derivatives. The precise atomic coordinates, bond parameters, and description of intermolecular forces obtained from such studies are invaluable for understanding structure-property relationships and for the rational design of new materials and molecules with desired characteristics.

The following table presents representative crystallographic data for analogous isoxazole derivatives, illustrating the type of information obtained from a single-crystal X-ray diffraction study.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
3,5-Bis(4-fluorophenyl)isoxazoleC₁₅H₉F₂NOMonoclinicC2/c27.90975.73197.143790102.47390 nih.gov
3-Phenyl-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole-3a-carbonitrileC₁₇H₁₂N₂O₂MonoclinicP2₁/c10.43806.551719.965490102.30890 derpharmachemica.com
3-[4-(Trifluoromethyl)phenyl]-3a,4,8,8a-tetrahydro-6H- iucr.orgresearchgate.netdioxepino[5,6-d] nih.goviucr.orgoxazoleC₁₃H₁₂F₃NO₃MonoclinicP 1 2₁/n 1------ ejournal.by

Computational and Theoretical Studies on 3 3 Trifluoromethoxy Phenyl Isoxazole

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic properties of molecules with a high degree of accuracy. worldscientific.com For 3-[3-(trifluoromethoxy)phenyl]isoxazole, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), would provide a comprehensive understanding of its molecular and electronic structure. researchgate.netulima.edu.pe Such calculations are fundamental for predicting geometry, electronic distribution, and spectroscopic properties. worldscientific.com

Geometry optimization is a critical first step in computational analysis, determining the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For this compound, this process would involve calculating the potential energy surface by systematically adjusting bond lengths, bond angles, and dihedral angles to locate the global minimum.

Studies on similar 3-phenylisoxazole (B85705) derivatives have shown that the molecule is nearly planar, though some torsion between the phenyl and isoxazole (B147169) rings can occur to minimize steric hindrance. In the case of this compound, a key parameter would be the dihedral angle between the phenyl and isoxazole rings. DFT calculations would precisely determine this angle, revealing the extent of coplanarity which influences the molecule's conjugation and electronic properties. Conformational analysis would also explore the rotation around the C-O bond of the trifluoromethoxy group to identify its most stable orientation relative to the phenyl ring.

Table 1: Expected Key Geometrical Parameters from DFT Optimization This table is illustrative of the types of data obtained from DFT geometry optimization. Actual values for this compound require specific calculations.

ParameterDescriptionExpected Value Range
Dihedral Angle (Phenyl-Isoxazole)The twist between the two ring systems.1°-25°
Bond Length (C-O, methoxy)The length of the bond connecting the phenyl ring to the trifluoromethoxy group.1.35-1.38 Å
Bond Angle (C-O-CF3)The angle within the trifluoromethoxy substituent.115°-120°

Frontier Molecular Orbital (FMO) theory is instrumental in predicting a molecule's chemical reactivity and electronic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

For this compound, the HOMO is expected to be localized primarily on the more electron-rich phenyl and isoxazole rings, while the LUMO may be distributed across the entire conjugated system. The trifluoromethoxy group (–OCF3), being strongly electron-withdrawing, is expected to lower the energy of both the HOMO and LUMO levels compared to an unsubstituted phenylisoxazole. bohrium.com This stabilization can enhance the molecule's oxidative stability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. nih.gov A large gap suggests high stability and low reactivity. DFT calculations would provide precise energy values for these orbitals, allowing for the calculation of the energy gap and other quantum chemical reactivity descriptors.

Table 2: Calculated Frontier Orbital Energies for Analogous Fluorinated Compounds Data from a study on fluorinated and non-fluorinated triazole fungicides illustrates the typical output of FMO analysis.

CompoundEHOMO (eV)ELUMO (eV)ΔE (eV)
Flutriafol-7.028-1.2435.785
Trifluorinated Analogue-7.146-1.2495.897

An Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) surface map is a valuable visualization tool that illustrates the charge distribution within a molecule. It is used to predict how a molecule will interact with other molecules, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

On an EPS map, regions of negative potential, typically colored red, indicate an excess of electron density and are susceptible to electrophilic attack. For this compound, these areas are expected around the nitrogen and oxygen atoms of the isoxazole ring and the oxygen of the trifluoromethoxy group. Regions of positive potential, colored blue, indicate electron deficiency and are prone to nucleophilic attack; these would likely be found around the hydrogen atoms. The highly electronegative fluorine atoms of the trifluoromethoxy group would create a significant region of negative potential around them, while simultaneously inducing a positive potential on the adjacent carbon atom.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are essential for investigating the mechanisms of chemical reactions, providing detailed information about transition states, activation energies, and reaction pathways. For reactions involving this compound, such as its synthesis or subsequent functionalization, DFT can be used to model the entire reaction coordinate.

For instance, the synthesis of isoxazoles often involves a [3+2] cycloaddition reaction. Theoretical calculations could elucidate the regioselectivity and stereoselectivity of this reaction, explaining why the 3-substituted phenyl isomer is formed. By calculating the Gibbs free energies of reactants, transition states, and products, researchers can determine the thermodynamic and kinetic feasibility of a proposed mechanism. This level of insight is crucial for optimizing reaction conditions and designing new synthetic routes.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes and intermolecular interactions in a simulated environment (e.g., in solution).

An MD simulation of this compound would reveal its conformational flexibility, such as the rotation of the phenyl ring relative to the isoxazole ring and the dynamics of the trifluoromethoxy group. In a condensed phase, these simulations can also shed light on how the molecule interacts with solvent molecules or other solutes, identifying stable intermolecular hydrogen bonds or other non-covalent interactions that govern its macroscopic properties. Such simulations are particularly important for understanding how a molecule might bind to a biological target.

Influence of the Trifluoromethoxy Group on the Electronic Properties and Aromaticity of the Isoxazole Ring

The trifluoromethoxy (–OCF3) group is a powerful electron-withdrawing group that significantly modulates a molecule's physicochemical properties. bohrium.com Its influence stems from the high electronegativity of the fluorine atoms, which is transmitted through both inductive and resonance effects. Compared to the more common trifluoromethyl (–CF3) group, the –OCF3 group has distinct electronic effects due to the presence of the oxygen atom. researchgate.net

The strong electron-withdrawing nature of the –OCF3 group deactivates the attached phenyl ring, making it less susceptible to electrophilic substitution. This effect also influences the electronic character of the isoxazole ring. By pulling electron density away from the phenyl ring, the –OCF3 group can impact the aromaticity and reactivity of the entire molecular system. Theoretical calculations of aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS), could quantify the degree of aromaticity in both the phenyl and isoxazole rings, revealing how it is perturbed by the trifluoromethoxy substituent. This modulation of electronic properties is a key strategy in drug design for tuning parameters like metabolic stability and binding affinity.

Structure Activity Relationship Sar Methodologies for Trifluoromethoxyphenyl Isoxazoles

Systematic Modification of Substituents on the Isoxazole (B147169) Core and Phenyl Ring

The SAR of isoxazole derivatives is significantly influenced by the nature and position of substituents on both the isoxazole core and the appended phenyl ring. acs.orgnih.gov Systematic modifications are employed to probe the chemical space around the core structure to identify key interactions with the target protein.

Phenyl Ring Modifications: The substitution pattern on the phenyl ring is a critical determinant of biological activity. acs.org For instance, in the development of anticancer agents, the presence of a trifluoromethyl group on the phenyl ring has been shown to enhance cytotoxicity. nih.gov The position of the trifluoromethoxy group on the phenyl ring—ortho, meta, or para—can drastically alter the molecule's conformation and its ability to fit into a binding pocket. The meta-position, as in 3-[3-(trifluoromethoxy)phenyl]isoxazole, places the bulky and highly lipophilic -OCF3 group in a specific vector that can be optimized for favorable interactions. Further substitutions on the phenyl ring, such as small electron-donating or electron-withdrawing groups, can fine-tune electronic properties and hydrogen bonding potential.

Isoxazole Core Modifications: The isoxazole ring itself offers positions for substitution that can modulate activity. For example, in a series of 4-(trifluoromethyl)isoxazoles evaluated for anticancer activity, placing a 2-thienyl substituent at the C-5 position of the isoxazole core resulted in more potent activity compared to a phenyl ring at the same position. rsc.org This suggests that the C-5 position is sensitive to the size, aromaticity, and heteroatom content of the substituent. Introducing substituents at the C-4 position can also have a profound impact, often influencing the orientation of the groups at C-3 and C-5. nih.gov

The following table summarizes SAR findings from a study on 4-(trifluoromethyl)isoxazole derivatives, illustrating the effect of modifying substituents at the C-3 and C-5 positions on the isoxazole ring. rsc.org

CompoundC-3 SubstituentC-5 SubstituentAnticancer Activity (IC50 in µM against MCF-7)
2a PhenylPhenyl19.33
2b 2-ThienylPhenyl10.12
2c Phenyl2-Thienyl7.94
2d 1-Naphthyl2-Thienyl>50
2g 3,4-Dimethoxyphenyl2-Thienyl2.63
14 3,4-Dimethoxyphenyl2-Thienyl19.72
(Note: Compound 14 is the non-trifluoromethylated analogue of 2g)

Exploration of Positional Isomerism and Stereochemical Considerations

Positional isomerism is a key aspect of SAR studies for this class of compounds. The relative positions of the substituents on both the phenyl and isoxazole rings can lead to significant differences in biological activity.

Isoxazole Ring Isomerism: The isoxazole scaffold can exist as different isomers depending on the attachment points of the substituents. For instance, swapping the phenyl ring and another substituent between the C-3 and C-5 positions of the isoxazole ring generates distinct positional isomers. As shown in the table above, placing a 2-thienyl group at the C-5 position and a phenyl group at the C-3 position (compound 2c) yielded better activity than the reverse arrangement (compound 2b). rsc.org This highlights that the specific arrangement of substituents around the central isoxazole ring is critical for optimal biological function. Initial SAR studies on trisubstituted isoxazoles identified that a 2,6-disubstituted phenyl ring at the C-3 position and a benzoic acid moiety at the C-4 position were optimal for activity as allosteric ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt). dundee.ac.uk

Stereochemical considerations become important if chiral centers are introduced into the molecule, for example, through aliphatic side chains or substituted saturated rings. While the core this compound is achiral, derivatives could be designed to include stereocenters to explore three-dimensional interactions within a chiral binding pocket.

Computational Tools in SAR Analysis (e.g., Principles of Molecular Docking, QSAR Methodologies)

Computational chemistry provides powerful tools to rationalize SAR data and guide the design of new, more potent analogues.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.orgnih.gov In the context of SAR, docking is used to visualize how isoxazole derivatives fit into the active site of a target protein. acs.org By analyzing the predicted binding poses, researchers can understand why certain substituents enhance activity while others diminish it. For example, docking studies might reveal that the trifluoromethoxy group fits into a specific hydrophobic pocket, or that a hydrogen bond acceptor on the isoxazole ring is crucial for binding. This information guides the design of new molecules with improved complementarity to the target site. rsc.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational method that aims to find a statistical relationship between the chemical structure and the biological activity of a series of compounds. mdpi.com Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. mdpi.com These models generate contour maps that highlight regions where steric bulk, electrostatic charge, or hydrophobic properties are favorable or unfavorable for activity. mdpi.com For a series of trifluoromethoxyphenyl isoxazole analogues, a QSAR model could reveal that increasing the negative electrostatic potential in the region of the trifluoromethoxy group correlates with higher potency, suggesting a key electrostatic interaction with the target. mdpi.com

General Principles of the Impact of the Trifluoromethoxy Group on Molecular Recognition and Physicochemical Properties Relevant to Interactions

The trifluoromethoxy (-OCF3) group is a unique substituent that imparts several advantageous properties to a molecule, making it increasingly popular in medicinal chemistry. mdpi.com Its influence stems from a combination of steric, electronic, and physicochemical effects.

Physicochemical Properties:

Lipophilicity: The -OCF3 group is one of the most lipophilic substituents used in drug design, significantly more so than a trifluoromethyl (-CF3) or methoxy (B1213986) (-OCH3) group. This increased lipophilicity can enhance a molecule's ability to cross cell membranes and improve its pharmacokinetic profile. mdpi.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The fluorine atoms in the -OCF3 group shield the ether oxygen from metabolic enzymes (e.g., cytochrome P450s) that would typically metabolize a methoxy group through O-dealkylation. This leads to increased metabolic stability and a longer biological half-life. mdpi.com

Electronic Effects: The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This property can significantly modulate the pKa of nearby functional groups and alter the electron density of the aromatic ring, which can be crucial for molecular recognition (e.g., pi-stacking interactions). mdpi.com

Impact on Molecular Recognition: The unique properties of the -OCF3 group directly influence how a molecule interacts with its biological target. Its strong lipophilicity promotes binding to hydrophobic pockets within a receptor. The group's electron-withdrawing nature can enhance interactions with electron-rich domains of a protein. Furthermore, while not a classic hydrogen bond acceptor, the oxygen atom can participate in weaker non-covalent interactions, and the fluorine atoms can act as weak hydrogen bond acceptors in certain contexts. The steric bulk of the -OCF3 group also plays a role, creating a specific three-dimensional shape that must be accommodated by the binding site. The strategic placement of this group, as in this compound, is therefore a key element in designing molecules with high affinity and specificity for their intended biological target.

Future Directions and Emerging Research Opportunities for 3 3 Trifluoromethoxy Phenyl Isoxazole

Development of Novel Synthetic Routes and Catalytic Systems with Enhanced Efficiency

The efficient synthesis of 3-[3-(trifluoromethoxy)phenyl]isoxazole is paramount for its widespread investigation and application. While classical methods for isoxazole (B147169) synthesis, such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, provide a foundational approach, future research will likely focus on the development of more efficient, sustainable, and regioselective synthetic strategies.

Transition-metal-catalyzed reactions are a key area for exploration. nih.gov Methodologies such as palladium-catalyzed cross-coupling reactions could offer a versatile route to 3-aryl isoxazoles. Future investigations could focus on optimizing catalytic systems specifically for substrates bearing the trifluoromethoxy group, which can influence the electronic properties of the reaction center. The development of novel ligands that enhance catalyst activity and stability will be crucial. Furthermore, exploring copper-catalyzed cycloaddition reactions presents another promising avenue, with the potential for milder reaction conditions and improved yields. nih.gov

Green chemistry approaches are also gaining prominence in synthetic chemistry. rsc.org Research into one-pot syntheses, the use of environmentally benign solvents, and energy-efficient methods like microwave-assisted or flow chemistry could significantly enhance the sustainability of producing this compound. The development of reusable solid-supported catalysts could further contribute to greener synthetic processes. researchgate.net

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic RouteKey FeaturesPotential AdvantagesAreas for Future Research
1,3-Dipolar CycloadditionReaction of a nitrile oxide with an alkyne.Well-established method.Improving regioselectivity and reaction kinetics.
Transition-Metal Catalysis (e.g., Pd, Cu)Cross-coupling or cycloaddition reactions. nih.govHigh efficiency, broad substrate scope. nih.govCatalyst design for fluorinated substrates, ligand optimization.
Green Chemistry ApproachesMicrowave-assisted synthesis, flow chemistry, use of green solvents. rsc.orgReduced environmental impact, improved safety and efficiency.Development of robust and scalable green protocols.
This table outlines and compares various synthetic methodologies that could be explored and optimized for the efficient production of this compound.

Advanced Functionalization Techniques for Achieving Greater Molecular Complexity

To fully unlock the potential of this compound, the development of advanced functionalization techniques is essential. These methods will enable the synthesis of a diverse library of derivatives with tailored properties, paving the way for their application in various fields. Future research in this area should focus on regioselective modifications of both the isoxazole and the phenyl rings.

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov Investigating the selective C-H activation of the isoxazole ring at the C4 and C5 positions, as well as on the trifluoromethoxyphenyl moiety, will be a key research direction. This could involve the use of transition-metal catalysts, such as palladium, rhodium, or iridium, to introduce a variety of functional groups.

Furthermore, leveraging the existing nitrogen and oxygen atoms in the isoxazole ring for directed functionalization could provide a high degree of regiocontrol. The development of novel directing groups that can be temporarily installed and later removed would be highly beneficial.

The trifluoromethoxy group itself can also be a target for modification, although its stability presents a significant challenge. Research into selective defluorination or transformation of the OCF3 group could lead to novel molecular scaffolds.

Table 2: Potential Advanced Functionalization Strategies

Functionalization TechniqueTarget SitePotential Reagents/CatalystsExpected Outcome
C-H ActivationIsoxazole C4/C5, Phenyl RingPd, Rh, Ir complexesIntroduction of aryl, alkyl, or other functional groups. nih.gov
Directed FunctionalizationPositions ortho to the isoxazole ringRemovable directing groupsHighly regioselective substitution.
Halogenation/Cross-CouplingIsoxazole or Phenyl RingNBS, NCS, I2 followed by Suzuki, Sonogashira, etc.Versatile introduction of diverse substituents.
This table summarizes promising advanced functionalization techniques that could be developed for this compound to create novel and complex molecular architectures.

Exploration of Trifluoromethoxyphenyl Isoxazoles in Materials Science and Advanced Chemical Applications (excluding biological applications)

The unique electronic properties conferred by the trifluoromethoxy group, combined with the rigid, planar structure of the isoxazole ring, make this compound a promising candidate for applications in materials science. Future research should explore its potential in the development of novel liquid crystals, polymers, and other advanced materials.

The incorporation of fluorinated moieties is known to influence the mesomorphic properties of liquid crystals. nih.gov The trifluoromethoxy group, with its strong dipole moment and steric bulk, could induce or modify liquid crystalline phases. The synthesis and characterization of a series of this compound derivatives with varying chain lengths or other substituents could lead to the discovery of new liquid crystalline materials with unique optical and electronic properties.

In the realm of polymer chemistry, this compound could serve as a monomer or a key building block for the synthesis of high-performance polymers. The isoxazole ring can enhance thermal stability, while the trifluoromethoxy group can improve solubility and impart hydrophobicity. These polymers could find applications as dielectric materials, gas separation membranes, or in optical devices.

Furthermore, the photophysical properties of trifluoromethoxyphenyl isoxazoles are largely unexplored. Investigations into their fluorescence and phosphorescence characteristics could reveal their potential as organic light-emitting diode (OLED) materials or as fluorescent probes for chemical sensing.

Integration of Artificial Intelligence and Machine Learning in the Design and Synthesis of Isoxazole Derivatives

Machine learning models can be trained on existing chemical reaction data to predict the outcomes of synthetic reactions, including yield and selectivity. princeton.edu This can be particularly valuable for optimizing the synthesis of novel isoxazole derivatives, reducing the need for extensive experimental screening. For instance, ML algorithms could be employed to predict the optimal catalyst, solvent, and temperature for a given functionalization reaction on the this compound scaffold.

In the realm of materials science, AI can be used to predict the properties of novel materials based on their molecular structure. Generative models can be employed to design new isoxazole-based molecules with desired properties, such as specific liquid crystalline phases or enhanced fluorescence quantum yields. This in silico design process can significantly narrow down the number of candidate molecules that need to be synthesized and tested, saving time and resources.

Table 3: Chemical Compounds Mentioned

Compound NameRole in Article
This compoundSubject of the article
This table lists the chemical compound that is the focus of this article.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-[3-(Trifluoromethoxy)phenyl]isoxazole, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The compound is typically synthesized via [3+2] cycloaddition between a nitrile oxide precursor and an alkyne. For example, hydroximoyl bromide derived from trifluoromethyl hemiacetal reacts with alkynes under mild conditions (room temperature, 2 hours) to yield trifluoromethylated isoxazoles . Regioselectivity is influenced by substituent electronic effects: electron-deficient alkynes favor 5-substituted products. Solvent polarity and base selection (e.g., NaHCO₃ vs. Et₃N) further modulate yields, as demonstrated in optimized protocols using water-THF mixtures .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Diagnostic peaks for the isoxazole ring (δ 6.5–7.5 ppm for aromatic protons; δ 160–170 ppm for C=O/C=N in ¹³C).
  • HPLC-MS : Retention time and molecular ion ([M+H]⁺) consistency.
  • X-ray crystallography : Resolve crystal packing and confirm substituent positions (e.g., as in related 3,5-bis(4-fluorophenyl)isoxazole structures) .
  • Elemental analysis : Validate C, H, N, F content against theoretical values .

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in [3+2] cycloaddition reactions for trifluoromethylated isoxazoles?

  • Methodological Answer : Low yields often stem from poor solubility of fluorinated intermediates. For example, 4,4,4-trifluoro-1-phenyl-1,3-butanedione exhibits limited solubility in water, reducing reaction efficiency. Mitigation strategies include:

  • Solvent optimization (e.g., THF-water mixtures to enhance polarity).
  • Temperature modulation (e.g., reflux for reactive but insoluble substrates).
  • Use of phase-transfer catalysts to stabilize intermediates .

Q. How can computational methods (e.g., DFT) guide the design of this compound derivatives with tailored electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example:

  • Substituents like trifluoromethoxy groups lower LUMO energy, enhancing electrophilicity for nucleophilic additions.
  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–F⋯H contacts), aiding crystal engineering .

Q. What are the key challenges in evaluating the biological activity of this compound derivatives, and how can they be addressed?

  • Methodological Answer :

  • Lipophilicity : Fluorinated compounds often exhibit poor aqueous solubility. Use prodrug strategies (e.g., esterification of hydroxyl groups) .
  • Metabolic stability : Incorporate deuterium at labile positions to slow CYP450-mediated degradation.
  • Target engagement : Validate binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) with purified proteins .

Q. How do fluorinated substituents influence the photophysical properties of isoxazole-based materials?

  • Methodological Answer : Trifluoromethoxy groups induce hyperconjugation, altering UV-Vis absorption and fluorescence. For example:

  • Red-shifted emission in fluorinated isoxazoles compared to non-fluorinated analogs.
  • Enhanced thermal stability (TGA data shows decomposition >250°C) due to strong C–F bonds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(Trifluoromethoxy)phenyl]isoxazole
Reactant of Route 2
Reactant of Route 2
3-[3-(Trifluoromethoxy)phenyl]isoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.